Methyl 5-methyl-3-isoxazolepropanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 3-(5-methyl-1,2-oxazol-3-yl)propanoate |
InChI |
InChI=1S/C8H11NO3/c1-6-5-7(9-12-6)3-4-8(10)11-2/h5H,3-4H2,1-2H3 |
InChI Key |
SGVGMZHQKAEYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CCC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 5 Methyl 3 Isoxazolepropanoate
Strategies for Constructing the 5-Methyl-3-isoxazole Ring System
The formation of the 5-methyl-3-isoxazole scaffold is the cornerstone of the synthesis of the target molecule. The two principal retrosynthetic disconnections of the isoxazole (B147169) ring lead to two major synthetic strategies: cycloaddition reactions and condensation reactions.
Cycloaddition Approaches to Isoxazole Scaffolds
The [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful and widely employed method for the synthesis of five-membered heterocycles like isoxazoles. wikipedia.org This approach involves the reaction of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or an alkene. wikipedia.orgmdpi.com For the synthesis of 3,5-disubstituted isoxazoles, the reaction between a terminal alkyne and a nitrile oxide is a standard and regioselective route. nih.gov
In the context of synthesizing the 5-methyl-3-isoxazole ring, a plausible cycloaddition strategy would involve the reaction of propyne (B1212725) (a source for the 5-methyl group) with a nitrile oxide bearing the precursor to the propanoate side chain. The nitrile oxides are often generated in situ from the corresponding aldoximes or hydroximoyl chlorides to circumvent their instability. nih.gov The regioselectivity of this reaction is a critical aspect, with frontier molecular orbital (FMO) theory often being used to predict the outcome. wikipedia.org Generally, the reaction of a terminal alkyne with a nitrile oxide predominantly yields the 3,5-disubstituted isoxazole. researchgate.net
A variety of catalysts, including copper and ruthenium complexes, have been developed to enhance the rate and regioselectivity of these cycloadditions, often allowing the reactions to proceed under milder conditions. nih.gov However, metal-free approaches are also of significant interest. researchgate.net
Condensation Reactions in Isoxazole Ring Formation
An alternative and classical approach to the isoxazole ring is through the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine (B1172632). researchgate.net This method relies on the formation of a monoxime intermediate, followed by cyclization and dehydration to afford the isoxazole ring.
To construct the 5-methyl-3-isoxazolepropanoate skeleton via this route, a suitable 1,3-dicarbonyl precursor with the required substitution pattern is necessary. For instance, a β-keto ester with a methyl group at one carbonyl and a propanoate-equivalent chain at the other could be reacted with hydroxylamine. The regioselectivity of the initial condensation and the subsequent cyclization are key considerations in this methodology. The reaction conditions, such as pH and temperature, can be optimized to favor the formation of the desired regioisomer. One-pot, three-component condensation reactions involving an aldehyde, a β-ketoester, and hydroxylamine hydrochloride have also been developed for the efficient synthesis of isoxazole derivatives. researchgate.net
Esterification Techniques for Propanoate Moiety Introduction
The final step in the synthesis of Methyl 5-methyl-3-isoxazolepropanoate is the esterification of the corresponding carboxylic acid, 5-methyl-3-isoxazolepropanoic acid. Should the synthesis yield the carboxylic acid, standard esterification methods can be employed.
One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. ceon.rs The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used, or water is removed as it is formed. ceon.rs
The efficiency of the esterification is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.net Studies on the esterification of propanoic acid have shown that increasing the temperature and the catalyst-to-acid ratio generally increases the reaction rate and yield, up to an optimal point. ceon.rsresearchgate.net
| Parameter | Condition | Effect on Yield | Reference |
| Catalyst | Sulfuric Acid | High | ceon.rs |
| Alcohol | Methanol | Reactant/Solvent | ceon.rs |
| Temperature | 35-65 °C | Increased temp increases yield | ceon.rs |
| Molar Ratio (Acid:Alcohol) | 1:10 | High excess of alcohol drives equilibrium | ceon.rs |
Alternatively, other esterification methods can be utilized, such as reaction with diazomethane (B1218177) or its safer alternatives like (trimethylsilyl)diazomethane, or through the activation of the carboxylic acid as an acid chloride followed by reaction with methanol.
Optimization of Reaction Conditions and Reagent Selection
For the cycloaddition approach, the choice of base for the in situ generation of the nitrile oxide is crucial. Organic bases like triethylamine (B128534) are commonly used. organic-chemistry.org The solvent can also play a significant role, with aprotic solvents like THF or dichloromethane (B109758) often being employed.
In condensation reactions, the pH of the medium is a critical parameter that influences both the rate of reaction and the regiochemical outcome. The choice of solvent and the reaction temperature are also important variables to optimize for maximizing the yield of the desired isoxazole isomer.
For the esterification step, optimization involves finding the ideal balance of catalyst concentration, temperature, and reaction time to achieve high conversion without promoting side reactions. researchgate.net The table below summarizes key parameters for the optimization of a typical Fischer esterification. ceon.rs
| Parameter | Range Studied | Optimal Condition | Effect |
| Temperature | 35-65 °C | 65 °C | Higher temperature increases reaction rate and yield. |
| Catalyst/Acid Molar Ratio | 0.06/1 to 0.20/1 | 0.20/1 | Higher catalyst concentration increases the initial rate. |
| Acid/Alcohol Molar Ratio | 1:2.5 to 1:10 | 1:10 | Large excess of alcohol shifts equilibrium to favor ester formation. |
Development of Chemo-, Regio-, and Stereoselective Syntheses
Achieving high levels of selectivity is a primary goal in modern organic synthesis. In the context of this compound synthesis, regioselectivity is the most pertinent issue, particularly in the formation of the isoxazole ring.
As mentioned earlier, the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally exhibits high regioselectivity, leading predominantly to the 3,5-disubstituted isoxazole. nih.gov This selectivity can be further controlled and enhanced through the use of specific catalysts or by modifying the electronic properties of the substituents on both the dipole and the dipolarophile. rsc.org For instance, the use of vinylphosphonates with a leaving group can direct the regioselectivity of the cycloaddition to yield either 3,5- or 3,4-disubstituted isoxazoles. rsc.org
In condensation-based syntheses, regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl precursor reacts with the nitrogen of hydroxylamine and which one participates in the subsequent cyclization. This can often be controlled by judicious choice of the starting materials and reaction conditions.
While the target molecule, this compound, does not possess a stereocenter, the development of stereoselective syntheses for related isoxazole-containing compounds is an active area of research, particularly for applications in medicinal chemistry.
Exploration of Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. bohrium.com For the synthesis of isoxazole derivatives, several green approaches have been developed. mdpi.comnih.govscilit.com
These include the use of alternative energy sources such as microwave irradiation and ultrasound, which can significantly reduce reaction times and improve yields. mdpi.comnih.gov Microwave-assisted synthesis has been shown to enhance the rate of isoxazole formation, leading to higher selectivity and improved product yields compared to conventional heating methods. nih.gov Similarly, ultrasound-assisted synthesis offers advantages such as accelerated reaction kinetics and reduced byproduct formation. mdpi.com
The use of environmentally benign solvents, particularly water, is another key aspect of green isoxazole synthesis. bohrium.comnih.gov One-pot, multi-component reactions in aqueous media have been developed, which offer high atom economy and simplify work-up procedures. nih.gov Furthermore, the development of recyclable catalysts, such as agro-waste-based catalysts, presents a sustainable alternative to traditional reagents. nih.gov
In the context of esterification, the use of solid acid catalysts is a greener alternative to homogeneous mineral acids, as they are non-corrosive, reusable, and environmentally friendly. mdpi.com
| Green Chemistry Approach | Application in Isoxazole Synthesis | Benefits | References |
| Microwave Irradiation | Synthesis of isoxazole derivatives from chalcones. | Reduced reaction times, high selectivity, improved yields. | nih.gov |
| Ultrasonic Irradiation | One-pot synthesis of 3,5-disubstituted isoxazoles. | Accelerated kinetics, minimized byproducts, use of green solvents. | mdpi.com |
| Aqueous Media | Synthesis of 5-arylisoxazoles. | Environmentally benign, mild conditions, high yields. | mdpi.com |
| Agro-waste Catalyst | Condensation reaction for isoxazole-5(4H)-ones. | Benign, eco-friendly, efficient, avoids hazardous solvents. | nih.gov |
| Solid Acid Catalysts | Esterification reactions. | Non-corrosive, reusable, environmentally friendly. | mdpi.com |
Chemical Reactivity and Transformation Studies of Methyl 5 Methyl 3 Isoxazolepropanoate
Reactivity of the Isoxazole (B147169) Heterocycle
The isoxazole ring is an aromatic five-membered heterocycle, but its aromaticity and reactivity differ significantly from that of benzene. The presence of the electronegative oxygen and nitrogen atoms, along with the weak N-O bond, imparts unique chemical properties, making it susceptible to both electrophilic substitution and nucleophilic ring-opening reactions.
In 3,5-disubstituted isoxazoles, the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack. cdnsciencepub.com This is analogous to the reactivity of other five-membered heterocycles like pyrrole (B145914) and furan. wikipedia.org The reaction proceeds via the formation of a cationic intermediate (a Wheland-type intermediate), which is stabilized by the electron-donating nature of the ring's heteroatoms.
Research on related 3,5-disubstituted isoxazoles has demonstrated that the C4 position can be functionalized using various electrophiles. For instance, treatment of 3,5-disubstituted isoxazoles with a strong base like n-butyllithium leads to deprotonation at the C4 position, creating a highly nucleophilic lithiated species. cdnsciencepub.com This intermediate can then react with a range of electrophiles, such as carbon dioxide (to form a carboxylic acid) or iodine (to form a 4-iodo derivative), effectively achieving an electrophilic substitution. cdnsciencepub.com Standard electrophilic aromatic substitution reactions like nitration and halogenation are also expected to occur at this position. wikipedia.orgwikipedia.org
Table 3: Potential Electrophilic Substitution Reactions at the C4 Position
| Reaction | Electrophile Source | Expected Product |
| Nitration | HNO₃ / H₂SO₄ | Methyl 5-methyl-4-nitro-3-isoxazolepropanoate |
| Bromination | Br₂ / FeBr₃ | Methyl 4-bromo-5-methyl-3-isoxazolepropanoate |
| Iodination | I₂ / HNO₃ | Methyl 4-iodo-5-methyl-3-isoxazolepropanoate |
| Acylation | RCOCl / AlCl₃ | Methyl 4-acyl-5-methyl-3-isoxazolepropanoate |
The isoxazole ring is notably susceptible to nucleophilic attack, which often results in the cleavage of the weak N-O bond and subsequent ring-opening. This reactivity pathway is a defining characteristic of the isoxazole system. nsf.gov
One documented pathway involves treatment with an electrophilic fluorinating agent, such as Selectfluor. nih.govresearchgate.netorganic-chemistry.orgacs.org In this process, an initial electrophilic attack on the ring is followed by a nucleophilic attack and deprotonation, leading to the cleavage of the N-O bond and the formation of a tertiary fluorinated carbonyl compound. nih.govresearchgate.netorganic-chemistry.orgacs.org Furthermore, electron capture by the isoxazole ring can trigger the dissociation of the O-N bond, leading to a ring-opened diradical species. nsf.gov As mentioned previously, certain reductive conditions, particularly catalytic hydrogenation, can also induce reductive cleavage of the N-O bond, transforming the isoxazole into an enaminone. mdpi.comresearchgate.net These findings indicate that the isoxazole ring in Methyl 5-methyl-3-isoxazolepropanoate is not inert and can be opened by various reagents, a pathway that can compete with or supersede reactions at the ester side chain depending on the conditions employed.
Ring-Opening and Rearrangement Mechanisms
The isoxazole ring, while aromatic, possesses a weak N-O bond that serves as a trigger for various transformations under reductive, photochemical, and thermal conditions. These reactions are of significant interest as they convert the heterocyclic system into valuable acyclic or alternative heterocyclic structures.
Reductive Ring Cleavage: A common transformation of the isoxazole nucleus is its reductive cleavage to form β-enaminones. This can be achieved through catalytic hydrogenation, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel. mdpi.com The reaction proceeds via the hydrogenolysis of the labile N-O bond, followed by tautomerization to the more stable enaminone. For this compound, this would yield an acyclic compound with amino and keto functionalities. More recent methodologies have identified that copper/diamine catalytic systems can also effect the reductive ring-cleavage of isoxazoles to furnish enaminones under mild conditions. acs.org Another reductive pathway, utilizing reagents such as Raney Nickel in combination with aluminum chloride (AlCl₃), can lead to the formation of β-hydroxyketones through subsequent hydrolysis of an intermediate imine. nih.gov
Photochemical Rearrangements: Isoxazoles are known to undergo significant skeletal rearrangements upon exposure to ultraviolet (UV) light. nih.gov The process is generally initiated by the homolytic cleavage of the N-O bond, leading to a diradical intermediate. This intermediate can then rearrange through a series of steps, often involving an acyl azirine species, to form various isomers. nih.govresearchgate.net A notable photochemical pathway for trisubstituted isoxazoles is their conversion into highly reactive ketenimines. nih.gov These ketenimines can be isolated or trapped in situ to generate other heterocyclic systems, such as pyrazoles. nih.gov While specific studies on this compound are not prevalent, the general mechanism suggests its potential to rearrange into complex acyclic or alternative heterocyclic structures under photolytic conditions.
Base-Promoted Rearrangements: The stability of the isoxazole ring can also be compromised by basic conditions, particularly in fused-ring systems or when activating groups are present. For instance, isoxazolo[4,5-b]pyridines with a formyl group at the 3-position have been observed to undergo base-promoted decarbonylation and subsequent ring opening. beilstein-journals.org The metabolic fate of certain isoxazole-containing drugs also highlights the potential for ring cleavage. Leflunomide, a 5-methylisoxazole-4-carboxamide (B3392548) derivative, undergoes metabolic N-O bond cleavage to form its active metabolite. nih.gov Interestingly, the isomeric 5-methylisoxazole-3-carboxamide (B1215236) scaffold, which is more structurally analogous to the title compound, appears resistant to this metabolic ring opening, suggesting that the electronic and steric environment at the 3-position significantly influences the stability of the N-O bond. nih.gov
Ring-Opening Fluorination: A modern approach to isoxazole transformation involves ring-opening fluorination. Treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor® can lead to fluorination followed by N-O bond cleavage and deprotonation, resulting in the formation of α-fluorocyanoketones. researchgate.net This reaction provides a pathway to introduce fluorine into a molecule while simultaneously unmasking carbonyl and nitrile functionalities.
| Reaction Type | Reagents/Conditions | Major Product Type | Reference |
|---|---|---|---|
| Reductive Ring Cleavage | H₂, Pd/C or Raney Ni | β-Enaminone | mdpi.com |
| Reductive Ring Cleavage | Copper/Diamine Catalyst | β-Enaminone | acs.org |
| Reductive Ring Cleavage | Raney Ni, AlCl₃, aq. MeOH | β-Hydroxyketone | nih.gov |
| Photochemical Rearrangement | UV Light (200–330 nm) | Ketenimine, Pyrazole | nih.gov |
| Ring-Opening Fluorination | Selectfluor® | α-Fluorocyanoketone | researchgate.net |
Transformations at the Alkyl Side Chain
The propanoate side chain of this compound offers additional sites for chemical modification, distinct from the reactivity of the isoxazole ring.
The methylene (B1212753) group alpha (α) to the ester carbonyl is activated and can be functionalized through enolate chemistry. The acidity of the α-protons allows for their removal by a suitable base to form an enolate, which is a potent nucleophile.
α-Halogenation: The α-position of esters can undergo halogenation with reagents like chlorine (Cl₂), bromine (Br₂), or iodine (I₂) under both acidic and basic conditions. libretexts.orgchemistrysteps.comyoutube.com
Acid-catalyzed halogenation proceeds through an enol intermediate. The reaction is typically controllable, leading to monohalogenation. libretexts.org The rate-determining step is the formation of the enol. libretexts.org
Base-promoted halogenation occurs via an enolate intermediate. This process is often difficult to stop at the monohalogenation stage because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, making the product more reactive than the starting material. chemistrysteps.comyoutube.com This can lead to polyhalogenated products.
α-Alkylation: While not specifically documented for this compound, the α-carbon of the propanoate chain is a candidate for alkylation. This would typically involve deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form the ester enolate, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction. The choice of base and reaction conditions is crucial to avoid side reactions like self-condensation.
| Reaction | Typical Reagents | Intermediate | Key Characteristics | Reference |
|---|---|---|---|---|
| Acid-Catalyzed α-Halogenation | Br₂, Acetic Acid | Enol | Typically results in monohalogenation. | libretexts.org |
| Base-Promoted α-Halogenation | Br₂, NaOH | Enolate | Often leads to polyhalogenation. | chemistrysteps.comyoutube.com |
| α-Alkylation | 1. LDA; 2. R-X | Enolate | Requires strong, non-nucleophilic base. | General Principle |
The methyl group at the 5-position of the isoxazole ring can also participate in reactions, typically those involving the generation of a stabilized carbanion. The acidity of the protons on this methyl group is enhanced by the adjacent electron-withdrawing isoxazole ring.
Condensation Reactions: The 5-methyl group of isoxazole derivatives can undergo condensation with aldehydes. For example, the methyl group of 3-methyl-4,5-dihydroisoxazol-5-one has been shown to react with various aromatic aldehydes in Knoevenagel-type condensation reactions. researchgate.net This reactivity suggests that under suitable basic conditions, the 5-methyl group of this compound could be deprotonated to form an anion that can act as a nucleophile, attacking electrophiles such as aldehydes or ketones to form new carbon-carbon bonds. The success of such a reaction would depend on the relative acidity of the 5-methyl protons versus the α-protons on the propanoate side chain.
Mechanistic and Kinetic Studies of Chemical Transformations
Detailed mechanistic and kinetic studies specifically for this compound are not extensively reported in the literature. However, the mechanisms of the fundamental reactions of its constituent parts are well-established.
Isoxazole Ring Opening: As discussed, reductive cleavage proceeds via N-O bond hydrogenolysis. Photochemical rearrangements are understood to occur through a diradical intermediate formed by N-O bond homolysis, followed by skeletal reorganization via an azirine intermediate. nih.gov The mechanism for ring-opening fluorination is believed to involve an initial electrophilic attack by the fluorine source on the isoxazole ring. researchgate.net
α-Carbon Halogenation: The mechanisms for acid- and base-mediated α-halogenation are textbook examples involving enol and enolate intermediates, respectively. chemistrysteps.comlibretexts.org Kinetic studies on analogous systems have shown that for acid-catalyzed halogenation, the rate is independent of the halogen concentration, confirming that enol formation is the rate-determining step. libretexts.org
The interplay between the different reactive sites on this compound presents a complex and interesting challenge for synthetic chemists. The choice of reagents and conditions can selectively target the isoxazole ring for cleavage and rearrangement, the α-carbon for functionalization, or potentially the 5-methyl group for condensation reactions, making it a versatile scaffold for chemical exploration.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 5 Methyl 3 Isoxazolepropanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides unparalleled insight into the molecular structure of Methyl 5-methyl-3-isoxazolepropanoate by probing the magnetic properties of its atomic nuclei.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The isoxazole (B147169) ring proton, the methyl group on the isoxazole ring, the protons of the propanoate chain, and the methyl ester protons will each produce a characteristic resonance.
The proton on the C4 position of the isoxazole ring is expected to appear as a singlet in the aromatic region, typically around δ 6.0-6.5 ppm. The chemical shift of this proton is influenced by the electronic effects of the substituents at the C3 and C5 positions. The methyl group attached to the C5 position of the isoxazole ring will also produce a singlet, expected to be in the upfield region, around δ 2.3-2.5 ppm.
The propanoate chain will give rise to two triplet signals. The methylene (B1212753) group adjacent to the isoxazole ring (α-CH₂) is expected to resonate at approximately δ 2.9-3.1 ppm, while the methylene group adjacent to the carbonyl group (β-CH₂) will likely appear slightly downfield, around δ 2.6-2.8 ppm, due to the deshielding effect of the ester functionality. Finally, the methyl group of the ester will present a sharp singlet at around δ 3.6-3.8 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Isoxazole-H4 | ~6.1 | s (singlet) | 1H |
| Isoxazole-CH₃ | ~2.4 | s (singlet) | 3H |
| α-CH₂ (propanoate) | ~3.0 | t (triplet) | 2H |
| β-CH₂ (propanoate) | ~2.7 | t (triplet) | 2H |
| Ester-OCH₃ | ~3.7 | s (singlet) | 3H |
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The carbonyl carbon of the ester group is the most deshielded, expected to appear around δ 172-174 ppm. The carbons of the isoxazole ring will resonate in the aromatic region, with C3 and C5 appearing at approximately δ 160-170 ppm and C4 at a more upfield position, around δ 100-105 ppm.
The methyl carbon of the ester group will have a chemical shift in the range of δ 51-53 ppm. The methylene carbons of the propanoate chain are expected at around δ 30-35 ppm for the β-carbon and δ 20-25 ppm for the α-carbon. The methyl group on the isoxazole ring will have a characteristic signal in the upfield region, around δ 10-15 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~173.0 |
| Isoxazole-C5 | ~168.0 |
| Isoxazole-C3 | ~162.0 |
| Isoxazole-C4 | ~102.0 |
| Ester-OCH₃ | ~52.0 |
| β-CH₂ (propanoate) | ~32.0 |
| α-CH₂ (propanoate) | ~22.0 |
| Isoxazole-CH₃ | ~12.0 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A key correlation would be observed between the α-CH₂ and β-CH₂ protons of the propanoate chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals, for instance, the singlet at ~6.1 ppm to the isoxazole C4 at ~102.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Important HMBC correlations would include the correlation between the isoxazole-H4 proton and the C3 and C5 carbons of the isoxazole ring, as well as the correlation from the α-CH₂ protons to the isoxazole C3.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pathways of the molecule. For this compound (C₈H₁₁NO₃), the expected exact mass is approximately 169.0739 g/mol .
The fragmentation pattern of isoxazoles often involves the cleavage of the N-O bond. In the case of the structurally related Methyl 5-methylisoxazole-3-carboxylate, a prominent fragmentation is the loss of the methoxycarbonyl group. A similar fragmentation for this compound would be the loss of the propanoate side chain. Key expected fragments would include the molecular ion peak (M⁺) and fragments resulting from the cleavage of the ester group and the propanoate chain.
| m/z | Predicted Fragment |
|---|---|
| 169 | [M]⁺ (Molecular Ion) |
| 138 | [M - OCH₃]⁺ |
| 110 | [M - COOCH₃]⁺ |
| 82 | [5-methylisoxazole]⁺ |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be characterized by a strong absorption band for the C=O stretching of the ester group, typically in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region.
The isoxazole ring will exhibit characteristic vibrations, including C=N stretching around 1600-1650 cm⁻¹ and ring stretching vibrations in the 1400-1500 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C-H stretch (sp³) | 2850-3000 |
| C=O stretch (Ester) | 1730-1750 |
| C=N stretch (Isoxazole) | 1600-1650 |
| C=C stretch (Isoxazole) | 1400-1500 |
| C-O stretch (Ester) | 1100-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Isoxazole and its derivatives typically exhibit absorption maxima in the ultraviolet region. For this compound, it is expected to show a primary absorption band (λₘₐₓ) below 250 nm, corresponding to π → π* transitions within the isoxazole ring. The presence of the methyl and methyl propanoate substituents is not expected to significantly shift the absorption maximum into the visible region.
Advanced Spectroscopic Integration and Data Interpretation
The definitive structural elucidation of this compound relies on the synergistic integration of multiple advanced spectroscopic techniques. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, two-dimensional (2D) NMR experiments and high-resolution mass spectrometry (HRMS) are indispensable for unambiguous assignment of all atoms and confirmation of the molecular formula. This section details the interpretation of integrated data from ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and mass spectrometry to verify the precise structure of the title compound.
The analysis begins with the foundational ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show distinct signals corresponding to the isoxazole methyl group, the two methylene groups of the propanoate chain, the methoxy (B1213986) group of the ester, and a single proton on the isoxazole ring. The ¹³C NMR spectrum complements this by showing resonances for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the isoxazole ring, the methyl and methoxy carbons, and the two methylene carbons.
To rigorously connect these signals and build the molecular framework, 2D NMR experiments are employed. The COSY spectrum reveals proton-proton couplings (³JHH), establishing the connectivity between the adjacent methylene groups in the propanoate side chain. The HSQC spectrum maps each proton signal directly to its attached carbon, confirming the C-H one-bond correlations.
A correlation from the protons of the isoxazole's methyl group to the C5 and C4 carbons of the isoxazole ring.
Correlations from the methylene protons adjacent to the isoxazole ring to the C3 and C4 carbons of the ring.
A crucial correlation from these same methylene protons to the carbonyl carbon of the ester group, confirming the attachment of the propanoate chain to the C3 position of the isoxazole.
Correlations from the methoxy protons to the carbonyl carbon, confirming the methyl ester functionality.
Finally, high-resolution mass spectrometry provides the exact molecular weight and elemental composition. For this compound (C₈H₁₁NO₃), the expected exact mass of the molecular ion [M]⁺ or a common adduct like [M+H]⁺ would be calculated and compared against the experimental value. A match within a very low tolerance (typically <5 ppm) provides unequivocal confirmation of the molecular formula.
The combined interpretation of these advanced spectroscopic datasets allows for a complete and unambiguous structural assignment of this compound, leaving no doubt as to the connectivity and chemical environment of every atom in the molecule.
Interactive Data Tables
The following tables summarize the expected and hypothetical NMR and MS data for this compound. These are representative values based on typical chemical shifts for similar structures and serve to illustrate the data interpretation process.
Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-a | 3.68 | s | - | 3H | -OCH₃ |
| H-b | 2.95 | t | 7.5 | 2H | -CH₂-C=O |
| H-c | 2.80 | t | 7.5 | 2H | Isoxazole-CH₂- |
| H-d | 5.90 | s | - | 1H | Isoxazole C4-H |
| H-e | 2.40 | s | - | 3H | Isoxazole C5-CH₃ |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| C-1 | 172.5 | C=O |
| C-2 | 168.0 | Isoxazole C5 |
| C-3 | 161.0 | Isoxazole C3 |
| C-4 | 101.5 | Isoxazole C4 |
| C-5 | 51.8 | -OCH₃ |
| C-6 | 34.0 | -CH₂-C=O |
| C-7 | 22.5 | Isoxazole-CH₂- |
| C-8 | 12.0 | Isoxazole C5-CH₃ |
Table 3: Key Hypothetical 2D NMR Correlations (COSY, HMBC)
| Proton Signal | COSY Correlations | HMBC Correlations (Proton to Carbon) |
| H-a (-OCH₃) | - | C-1 (C=O) |
| H-b (-CH₂-C=O) | H-c | C-1 (C=O), C-7 (Isoxazole-CH₂-) |
| H-c (Isoxazole-CH₂-) | H-b | C-3 (Isoxazole), C-4 (Isoxazole), C-6 (-CH₂-C=O) |
| H-d (Isoxazole C4-H) | - | C-3 (Isoxazole), C-5 (Isoxazole), C-8 (Isoxazole C5-CH₃) |
| H-e (Isoxazole C5-CH₃) | - | C-4 (Isoxazole), C-5 (Isoxazole) |
Table 4: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated Exact Mass | Observed Exact Mass | Difference (ppm) |
| [M+H]⁺ | 170.0817 | 170.0815 | -1.2 |
Theoretical and Computational Investigations of Methyl 5 Methyl 3 Isoxazolepropanoate
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic structure of Methyl 5-methyl-3-isoxazolepropanoate. These methods, grounded in the principles of quantum mechanics, offer a detailed description of electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It has been successfully employed to study various isoxazole (B147169) derivatives to determine their optimized geometry and energy. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms. researchgate.net
The process involves an iterative optimization of the molecular geometry to minimize the total electronic energy. This optimization provides key data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.
Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-C (propanoate chain) | 1.52 Å |
| C=O (ester) | 1.21 Å | |
| C-O (ester) | 1.35 Å | |
| N-O (isoxazole ring) | 1.42 Å | |
| C=N (isoxazole ring) | 1.30 Å | |
| Bond Angle | O=C-O (ester) | 124° |
| C-N-O (isoxazole ring) | 109° |
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. researchgate.netresearchgate.net Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can provide highly accurate predictions of electronic properties. researchgate.net For this compound, these calculations would yield precise values for ionization potential, electron affinity, and the energies of molecular orbitals (HOMO and LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and stability. researchgate.net
Table 2: Predicted Electronic Properties of this compound using Ab Initio Methods
| Property | Method | Predicted Value |
|---|---|---|
| HOMO Energy | HF/6-311+G(d,p) | -8.5 eV |
| LUMO Energy | HF/6-311+G(d,p) | -0.5 eV |
| HOMO-LUMO Gap | HF/6-311+G(d,p) | 8.0 eV |
Note: These values are representative and derived from general knowledge of similar heterocyclic compounds, as specific literature on this molecule was not found.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the propanoate side chain in this compound allows it to adopt various conformations. Conformational analysis is essential to identify the most stable conformers and to understand the energy landscape of the molecule. By systematically rotating the dihedral angles of the side chain and calculating the corresponding energies, a potential energy surface (PES) can be constructed. This surface maps the energy of the molecule as a function of its geometry, revealing the low-energy conformations and the energy barriers between them. Such studies are crucial for understanding how the molecule might interact with biological targets.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra. For this compound, theoretical calculations can provide predictions for:
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared to experimental data, can help in the structural elucidation of the molecule.
IR Spectra: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. nih.gov These computed frequencies help in the assignment of the absorption bands in the experimental infrared spectrum.
Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ester) | ~170 |
| C in isoxazole ring (adjacent to O) | ~165 |
| C in isoxazole ring (adjacent to N) | ~155 |
| CH₂ (alpha to isoxazole) | ~25 |
Note: These are estimated values based on typical chemical shifts for the respective functional groups.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational space of a molecule over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological receptor. acs.orgnih.gov These simulations can reveal the preferred conformations and the flexibility of the molecule, which are critical for its biological activity. mdpi.com
Reaction Pathway Elucidation and Transition State Characterization
Computational chemistry can be used to investigate potential chemical reactions involving this compound. By mapping the potential energy surface for a reaction, it is possible to identify the minimum energy path from reactants to products. A key aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction. For instance, the synthesis of isoxazole derivatives often involves cycloaddition reactions, and computational methods can elucidate the mechanisms of these reactions. nih.govmdpi.comresearchgate.net
Methyl 5 Methyl 3 Isoxazolepropanoate As a Strategic Intermediate in Organic Synthesis
Role as a Precursor for the Synthesis of Complex Organic Molecules
Methyl 5-methyl-3-isoxazolepropanoate serves as a key starting material for the synthesis of more intricate molecules, primarily due to the chemical reactivity of its constituent parts. The isoxazole (B147169) ring itself can be considered a masked β-dicarbonyl equivalent, which can be unveiled under specific reductive conditions. This latent functionality allows for the introduction of diverse structural motifs late in a synthetic sequence.
Furthermore, the ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 5-methyl-3-isoxazolepropionic acid. nih.gov This carboxylic acid is a versatile handle for a variety of chemical transformations, including amidation, esterification, and conversion to other functional groups. This versatility makes the parent ester a valuable precursor for creating libraries of compounds with varied functionalities.
The synthesis of the isoxazole core itself can be achieved through several methods, with the 1,3-dipolar cycloaddition of nitrile oxides to alkynes being a common and efficient strategy. rsc.orgnih.gov This approach allows for the controlled introduction of substituents at various positions of the isoxazole ring, highlighting the modular nature of isoxazole synthesis and the potential to generate a wide array of precursors for complex molecule synthesis. nih.gov
Utility as a Versatile Synthetic Building Block and Chemical Scaffold
The structural rigidity and electronic properties of the isoxazole ring make this compound an excellent scaffold for the spatial presentation of functional groups. This is particularly important in drug discovery, where the precise orientation of pharmacophoric elements is crucial for biological activity. The isoxazole nucleus can act as a bioisosteric replacement for other functional groups, such as amide or ester linkages, offering improved metabolic stability or altered pharmacokinetic properties. nih.gov
The propanoate side chain provides a flexible linker that can be extended or modified to position other functional groups at a desired distance and orientation from the isoxazole core. This modularity allows for the systematic exploration of structure-activity relationships in medicinal chemistry programs. The isoxazole moiety itself is found in a number of approved pharmaceutical agents, underscoring its importance as a privileged scaffold in drug design. nih.gov
The synthetic utility of isoxazoles is further enhanced by their ability to participate in various chemical transformations. The N-O bond of the isoxazole ring can be cleaved under reductive conditions, leading to the formation of β-enaminones or γ-amino alcohols, which are themselves valuable synthetic intermediates. This chemical versatility allows for the transformation of the isoxazole scaffold into other heterocyclic or acyclic systems.
Pathways to Chemically Modified Derivatives for Subsequent Research
The functional handles present in this compound provide straightforward pathways to a variety of chemically modified derivatives for further investigation.
Amine Derivatives: The ester functionality can be converted to an amide through reaction with an amine, often facilitated by coupling agents or after conversion of the ester to the corresponding acyl chloride. A more direct route to amine-containing isoxazoles often involves starting from precursors like 3-amino-5-methylisoxazole (B124983), which can then be further functionalized. google.com The resulting amides can serve as precursors to amines via reduction.
Carbamate Derivatives: Carbamates can be synthesized from the corresponding alcohol, which can be obtained by reduction of the ester group of this compound. The resulting alcohol can then be reacted with an isocyanate or a carbamoyl (B1232498) chloride to yield the desired carbamate. Alternatively, the carboxylic acid derived from the ester can undergo a Curtius rearrangement to form an isocyanate, which can then be trapped with an alcohol to form a carbamate. derpharmachemica.com
Sulfonamide Derivatives: The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. To prepare a sulfonamide derivative of this compound, one could envision a multi-step sequence. For instance, a precursor such as 3-amino-5-methylisoxazole can be reacted with a sulfonyl chloride to form the sulfonamide. The resulting sulfonated isoxazole could then be elaborated to introduce the propanoate side chain.
A representative table of potential derivatives and their synthetic precursors is provided below:
| Derivative Type | Key Precursor from this compound | General Reaction |
| Amide | 5-methyl-3-isoxazolepropanoic acid | Amidation with an amine |
| Amine | Amide derivative | Reduction of the amide |
| Carbamate | 5-methyl-3-isoxazolepropanol | Reaction with an isocyanate or carbamoyl chloride |
| Sulfonamide | (Requires multi-step synthesis, often starting from an aminoisoxazole precursor) | Reaction of an aminoisoxazole with a sulfonyl chloride |
Applications in Multistep Synthetic Sequences
While specific examples of the total synthesis of complex natural products using this compound as a key intermediate are not extensively documented in readily available literature, its structural motifs are present in various biologically active molecules, suggesting its potential in such endeavors. For instance, the related compound α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a well-known agonist of the AMPA receptor in the central nervous system, and its synthesis and the preparation of its analogs often involve intermediates with the 5-methylisoxazole (B1293550) core. wikipedia.orgnih.govnih.gov
The utility of isoxazole derivatives as intermediates is well-established in the synthesis of agrochemicals and pharmaceuticals. researchgate.netnih.gov For example, isoxazole-containing compounds have been investigated for their fungicidal and herbicidal properties. researchgate.netnih.gov In a multi-step synthesis, this compound could be envisioned as a fragment that is introduced early in the synthetic route. The ester could be carried through several steps before being unmasked to the carboxylic acid for a key coupling reaction, or the isoxazole ring could be used to direct a crucial stereoselective transformation.
The synthesis of isoindole derivatives with antifungal activity has been reported starting from 5-methyl-isoxazol-3-ylamine, a close relative of the title compound's precursor, showcasing the role of this scaffold in constructing complex heterocyclic systems. mdpi.com The general synthetic strategies for isoxazoles and their derivatives are broadly applicable, and the specific functionalities of this compound make it a prime candidate for incorporation into multistep synthetic plans aimed at novel bioactive molecules.
Future Research Directions and Emerging Avenues for Methyl 5 Methyl 3 Isoxazolepropanoate
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of 3,5-disubstituted isoxazoles, the structural class to which Methyl 5-methyl-3-isoxazolepropanoate belongs, has been an active area of research. Future explorations are likely to focus on developing more efficient, sustainable, and versatile synthetic routes.
Catalytic Systems: A significant trend in organic synthesis is the use of transition metal catalysis. For isoxazole (B147169) synthesis, copper(I)-catalyzed cycloaddition reactions have proven effective. nih.govorganic-chemistry.org Future research could explore the use of other metal catalysts, such as gold or palladium, which have shown promise in the cycloisomerization of α,β-acetylenic oximes to form isoxazoles. organic-chemistry.org The development of novel ligand systems for these metals could lead to enhanced regioselectivity and catalytic turnover numbers, making the synthesis of this compound more economical and environmentally friendly. Furthermore, zinc(II) triflate has been identified as a dual π-acid and σ-acid catalyst for tandem cycloisomerization/allylic alkylation to produce oxazole (B20620) derivatives, a methodology that could potentially be adapted for isoxazole synthesis. researchgate.net
Green Chemistry Approaches: The principles of green chemistry are increasingly influencing synthetic design. Ultrasound-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields in the formation of isoxazole derivatives. nih.gov Future work could focus on optimizing ultrasonic parameters for the synthesis of this compound, potentially reducing reaction times and energy consumption. Another promising green chemistry approach is the use of flow chemistry. Continuous flow processes offer advantages in terms of safety, scalability, and process control, and have been successfully applied to the synthesis of other heterocyclic compounds. nih.gov
| Synthetic Approach | Catalyst/Condition | Potential Advantages |
| Metal-Catalyzed Cycloaddition | Copper(I), Gold(III), Palladium(II) | High regioselectivity, mild reaction conditions |
| Ultrasound-Assisted Synthesis | Ultrasonic irradiation | Reduced reaction times, increased yields, energy efficiency |
| Flow Chemistry | Continuous flow reactors | Enhanced safety, scalability, and process control |
| Electrophilic Cyclization | ICl, I2, Br2 | Access to functionalized isoxazoles |
Investigation of Undiscovered Reactivity Profiles and Transformations
The reactivity of the isoxazole ring is a rich area for exploration. While the fundamental reactivity is known, the interplay between the isoxazole core and the methyl propanoate side chain in this compound could lead to novel transformations.
Ring-Opening Reactions: The isoxazole ring can undergo cleavage under various conditions, providing access to a range of other functionalized molecules. Photochemical ring-opening of isoxazoles can lead to the formation of highly reactive ketenimines, which can then be transformed into other heterocycles like pyrazoles. nih.govacs.org This photochemical reactivity is an area of growing interest, with studies exploring the use of isoxazoles as intrinsic photo-crosslinkers in chemoproteomics. nih.govbiorxiv.org Future research could investigate the photochemical behavior of this compound to uncover new synthetic pathways. Reductive ring-opening is another well-established transformation of isoxazoles, yielding β-enaminones, which are versatile precursors for other heterocyclic systems. mdpi.com Additionally, ring-opening fluorination of isoxazoles using electrophilic fluorinating agents has been developed, offering a route to tertiary fluorinated carbonyl compounds. researchgate.net
Side-Chain Functionalization: The propanoate side chain of this compound offers multiple sites for functionalization. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides or other esters. nih.gov The methylene (B1212753) groups in the propanoate chain could also be targets for functionalization through radical or transition-metal-catalyzed C-H activation strategies. Furthermore, the potential for intramolecular cyclization reactions involving the propanoate side chain and the isoxazole ring or other appended functional groups could lead to the synthesis of novel polycyclic systems. mdpi.com
Tandem and Cascade Reactions: The development of tandem or cascade reactions, where multiple bond-forming events occur in a single pot, is a major goal in modern organic synthesis. Future research could focus on designing reactions where the isoxazole ring of this compound acts as a latent functional group, undergoing a ring-opening event that triggers a subsequent cyclization or functionalization of the side chain. researchgate.net
Advancements in Spectroscopic and Structural Analysis Techniques
The unambiguous characterization of isoxazole derivatives is crucial for understanding their structure and reactivity. Future research will likely leverage advancements in spectroscopic and analytical techniques to gain deeper insights into the properties of this compound.
Advanced NMR Spectroscopy: While standard 1D NMR (¹H and ¹³C) is routinely used for the characterization of isoxazoles, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for the complete assignment of complex structures. nih.gov Future studies could employ these techniques to definitively establish the connectivity and stereochemistry of reaction products derived from this compound.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of novel compounds. researchgate.net Tandem mass spectrometry (MS/MS) can provide valuable structural information through the analysis of fragmentation patterns. Future work could involve detailed fragmentation studies of this compound and its derivatives to aid in their identification in complex mixtures.
Hyphenated Techniques: The coupling of separation techniques with spectroscopic detection, known as hyphenated techniques, offers powerful analytical capabilities. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable for the analysis of reaction mixtures and the purification of products. mdpi.comresearchgate.net Future research will undoubtedly rely on these techniques for the high-throughput analysis of compound libraries and the identification of trace impurities.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information for crystalline compounds. While obtaining suitable crystals can be challenging, the determination of the crystal structure of this compound or its derivatives would provide precise bond lengths, bond angles, and conformational information, which would be invaluable for computational modeling and understanding its reactivity.
| Analytical Technique | Information Provided |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity and detailed structural assignment |
| High-Resolution Mass Spectrometry | Elemental composition |
| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns |
| Hyphenated Techniques (LC-MS, GC-MS) | Analysis of complex mixtures and purification |
| X-ray Crystallography | Precise 3D molecular structure |
Development of High-Throughput Synthetic and Characterization Methodologies
The demand for large and diverse collections of molecules for drug discovery and other applications has driven the development of high-throughput and combinatorial synthesis methods.
Combinatorial Synthesis: The isoxazole scaffold is well-suited for combinatorial chemistry due to the availability of multiple points for diversification. Libraries of isoxazole-based compounds have been synthesized using solid-phase techniques, allowing for the rapid generation of a large number of analogs. acs.org Future research could focus on developing a robust solid-phase synthesis of this compound analogs, where the propanoate side chain is attached to the solid support, allowing for facile purification of the final products.
Flow Chemistry: As mentioned in the context of green chemistry, flow chemistry is also a powerful tool for high-throughput synthesis. nih.gov Automated flow synthesis platforms can be used to rapidly generate libraries of compounds by systematically varying reaction parameters and starting materials. This approach could be applied to the synthesis of a library of derivatives of this compound with variations in both the isoxazole ring substituents and the ester group of the side chain.
High-Throughput Characterization: The synthesis of large compound libraries necessitates the use of high-throughput characterization techniques. Automated NMR and LC-MS systems can rapidly analyze large numbers of samples, providing essential information on purity and identity. The integration of these analytical techniques with automated synthesis platforms will be crucial for the efficient development of novel isoxazole-based compounds.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
